molecular formula C18H13ClFN3O3 B3014819 2-(4-chlorophenoxy)-N-[2-(2-fluorophenoxy)pyrimidin-5-yl]acetamide CAS No. 1396760-05-6

2-(4-chlorophenoxy)-N-[2-(2-fluorophenoxy)pyrimidin-5-yl]acetamide

Cat. No.: B3014819
CAS No.: 1396760-05-6
M. Wt: 373.77
InChI Key: OHYYWEUHRALKLU-UHFFFAOYSA-N
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Description

2-(4-Chlorophenoxy)-N-[2-(2-fluorophenoxy)pyrimidin-5-yl]acetamide is a synthetic acetamide derivative featuring a pyrimidine core substituted with 2-fluorophenoxy and 4-chlorophenoxy groups. This compound’s structure combines halogenated aromatic systems and a heterocyclic pyrimidine ring, making it a candidate for pharmaceutical applications, particularly in targeting enzymes or receptors sensitive to halogen interactions. Its design leverages the electronic effects of chlorine (electron-withdrawing) and fluorine (high electronegativity) to modulate reactivity and binding affinity.

Properties

IUPAC Name

2-(4-chlorophenoxy)-N-[2-(2-fluorophenoxy)pyrimidin-5-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13ClFN3O3/c19-12-5-7-14(8-6-12)25-11-17(24)23-13-9-21-18(22-10-13)26-16-4-2-1-3-15(16)20/h1-10H,11H2,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHYYWEUHRALKLU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)OC2=NC=C(C=N2)NC(=O)COC3=CC=C(C=C3)Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13ClFN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-chlorophenoxy)-N-[2-(2-fluorophenoxy)pyrimidin-5-yl]acetamide typically involves multiple steps. One common method starts with the reaction of 4-chlorophenol with 2-fluorophenol in the presence of a base to form the corresponding phenoxy intermediates. These intermediates are then reacted with pyrimidine derivatives under specific conditions to form the final product. The reaction conditions often include the use of solvents such as chloroform and catalysts to facilitate the process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques to ensure the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(4-chlorophenoxy)-N-[2-(2-fluorophenoxy)pyrimidin-5-yl]acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions can vary but often involve controlled temperatures and specific solvents to optimize the reaction rates and yields.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a wide range of substituted pyrimidine compounds.

Scientific Research Applications

2-(4-chlorophenoxy)-N-[2-(2-fluorophenoxy)pyrimidin-5-yl]acetamide has several applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound is investigated for its potential biological activities, including its effects on cellular processes.

    Medicine: Research explores its potential as a therapeutic agent, particularly in targeting specific molecular pathways.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(4-chlorophenoxy)-N-[2-(2-fluorophenoxy)pyrimidin-5-yl]acetamide involves its interaction with specific molecular targets. It is known to affect voltage-gated sodium channels, which play a crucial role in neuronal signaling.

Comparison with Similar Compounds

Substituent Effects on Phenoxy Groups

The halogenation pattern on phenoxy groups significantly influences synthetic efficiency and biological activity:

  • Fluorinated analogs: highlights that N-(2-(2-fluorophenoxy)phenyl)acetamide derivatives achieve 90% synthesis yields under microwave conditions, outperforming bromo- (83%), chloro- (85%), and iodo-substituted (74%) analogs . Fluorine’s small size and strong electronegativity likely enhance reaction kinetics and intermediate stability.
  • Methylated analogs: ZINC000021797248 (3,4-dimethylphenoxy-substituted) exhibits favorable ADMET properties and low binding energy (-9.8 kcal/mol) with metalloproteinase II (MPII), suggesting methyl groups enhance hydrophobic interactions .

Table 1: Phenoxy Substituent Effects

Compound Substituent Synthesis Yield (%) Binding Energy (kcal/mol) Reference
Target Compound 4-Cl, 2-F N/A N/A -
N-(2-(2-Fluorophenoxy)phenyl)acetamide 2-F 90 N/A
ZINC000021797248 3,4-dimethyl N/A -9.8 (MPII)
CAS 2034512-00-8 4-Cl, 2-methyl N/A N/A

Pyrimidine Core Modifications

The pyrimidine ring’s substitution pattern affects target engagement and solubility:

  • Pyrimidin-5-yl ethyl analogs: CAS 2034481-92-8 (naphthalen-2-yloxy) and CAS 2034512-00-8 (4-chlorophenoxy) feature ethyl linkers, which may improve solubility compared to the target compound’s direct phenoxy-pyrimidine attachment .
  • Triazolopyrimidine systems : ZINC000021797248 incorporates a triazolo[1,5-a]pyrimidin-5-yl group, enhancing π-π stacking interactions in MPII binding, whereas the target compound’s simpler pyrimidine may prioritize selectivity .

Acetamide Linker Variations

  • Propanamide vs.
  • Benzothiazole acetamides : European Patent compounds (e.g., N-(6-trifluoromethylbenzothiazole-2-yl)-2-phenylacetamide) demonstrate that replacing pyrimidine with benzothiazole shifts activity toward kinase inhibition, highlighting the pyrimidine’s role in nucleic acid-targeted therapies .

Table 2: Pyrimidine and Acetamide Modifications

Compound Core Structure Key Feature Biological Relevance Reference
Target Compound Pyrimidine Direct phenoxy attachment Potential enzyme inhibition -
ZINC000021797248 Triazolo[1,5-a]pyrimidine Fused triazole ring MPII inhibition
CAS 2034481-92-8 Pyrimidin-5-yl ethyl Naphthalen-2-yloxy Solubility enhancement
EP Patent Compound Benzothiazole Trifluoromethyl group Kinase inhibition

Biological Activity

2-(4-chlorophenoxy)-N-[2-(2-fluorophenoxy)pyrimidin-5-yl]acetamide (CAS Number: 1421462-02-3) is a synthetic organic compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This compound features a unique structural configuration that includes chlorophenoxy and fluorophenoxy groups attached to a pyrimidine ring, making it a candidate for various therapeutic applications, particularly in oncology.

PropertyValue
Molecular FormulaC20H17ClFN3O3
Molecular Weight401.8 g/mol
IUPAC NameThis compound
CAS Number1421462-02-3

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets involved in cellular signaling pathways. Notably, it has been shown to affect voltage-gated sodium channels , which play a crucial role in neuronal signaling and may contribute to its potential neuroprotective effects.

Anticancer Activity

Recent studies have evaluated the anticancer properties of this compound against various cancer cell lines. The following table summarizes some key findings regarding its cytotoxic effects:

Cell LineIC50 (µM)Reference
PC-3 (Prostate Cancer)0.67
HCT-116 (Colon Cancer)0.80
ACHN (Renal Cancer)0.87

These values indicate that the compound exhibits significant potency against these cancer cell lines, suggesting its potential as a therapeutic agent in cancer treatment.

Case Studies and Research Findings

  • Study on Anticancer Activity : A comprehensive evaluation was conducted on various synthesized derivatives of similar compounds, including this compound. The study reported that this compound demonstrated promising growth inhibition percentages against several cancer types, including leukemia and breast cancer, with growth percentages reaching up to 98.74% at a concentration of 105M10^{-5}M .
  • Molecular Docking Studies : Molecular docking studies have indicated that the compound binds effectively to target proteins involved in cancer progression, further supporting its potential use as an anticancer agent . Binding affinities were assessed using various computational methods, revealing significant interactions with key targets.
  • Inhibition of Enzymatic Activity : In addition to its anticancer properties, the compound has been investigated for its ability to inhibit specific enzymes linked to tumor growth and metastasis. For instance, it showed inhibitory activity against human alkaline phosphatase with an IC50 value of 0.420 ± 0.012 µM , indicating its potential role in modulating tumor microenvironments .

Q & A

Q. Basic

  • NMR Spectroscopy: Analyze 1H^1H- and 13C^{13}C-NMR to verify substitution patterns (e.g., aromatic protons at δ 6.8–8.2 ppm for fluorophenoxy groups) .
  • HPLC-MS: Use reverse-phase HPLC (C18 column, acetonitrile/water gradient) with MS detection to confirm molecular ion peaks (e.g., [M+H]+ at m/z ~417) and purity ≥95% .
  • X-ray Crystallography: Resolve crystal structures to validate intramolecular interactions (e.g., hydrogen bonding between acetamide NH and pyrimidine N) .

What computational strategies can predict the reactivity and stability of intermediates during synthesis?

Q. Advanced

  • Reaction Path Search: Apply density functional theory (DFT) to model transition states and identify energetically favorable pathways .
  • Molecular Dynamics (MD): Simulate solvent effects on intermediate stability (e.g., solvation free energy in DMSO) .
  • QSAR Modeling: Correlate substituent electronic parameters (Hammett constants) with reaction rates to predict regioselectivity .

How should researchers address discrepancies in biological activity data across studies?

Q. Advanced

  • Standardized Assays: Use uniform protocols (e.g., fixed cell lines for kinase inhibition assays) to minimize variability .
  • Control Experiments: Test metabolites or degradation products (e.g., hydrolyzed acetamide derivatives) to rule out off-target effects .
  • Meta-Analysis: Apply multivariate regression to correlate structural features (e.g., Cl/F substituent ratios) with activity trends .

What methodologies are effective in modifying the pyrimidine ring to enhance pharmacokinetic properties?

Q. Advanced

  • Bioisosteric Replacement: Substitute pyrimidine with pyridine or triazine rings to improve solubility while retaining target affinity .
  • Pro-drug Design: Introduce hydrolyzable groups (e.g., ester linkages) on the pyrimidine N-position for controlled release .
  • CYP450 Stability Testing: Use liver microsome assays to identify metabolic hotspots (e.g., fluorophenoxy demethylation) and guide structural tweaks .

What catalytic systems are reported for similar acetamide coupling reactions?

Q. Advanced

  • Palladium Catalysis: Buchwald-Hartwig amination for aryl-amine bond formation (e.g., Pd(OAc)₂/Xantphos) .
  • Microwave-Assisted Synthesis: Reduce reaction times (e.g., 30 min vs. 12 h) for pyrimidine-acetamide coupling .
  • Enzymatic Catalysis: Lipase-mediated acyl transfer for enantioselective acetamide formation (e.g., CAL-B in tert-butanol) .

How can high-throughput screening (HTS) identify biological targets for this compound?

Q. Advanced

  • Kinase Profiling: Screen against kinase panels (e.g., Eurofins KinaseProfiler) to identify inhibitory activity (IC₅₀ < 1 µM suggests lead potential) .
  • Thermal Shift Assays: Monitor target protein melting shifts (ΔTm > 2°C) to validate binding .
  • CRISPR-Cas9 Screening: Use gene knockout libraries to pinpoint synthetic lethal interactions (e.g., BRCA-deficient cell lines) .

What analytical techniques characterize substituent electronic effects on the pyrimidine core?

Q. Basic

  • UV-Vis Spectroscopy: Measure absorbance shifts (λmax) to assess electron-withdrawing/donating effects of Cl/F substituents .
  • Cyclic Voltammetry: Determine redox potentials to correlate substituent electronic profiles with stability .
  • DFT Calculations: Map frontier molecular orbitals (HOMO/LUMO) to predict reactivity toward electrophiles/nucleophiles .

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